molecular formula C7H6Cl2O B073991 2,4-Dichloro-6-methylphenol CAS No. 1570-65-6

2,4-Dichloro-6-methylphenol

Cat. No. B073991
CAS RN: 1570-65-6
M. Wt: 177.02 g/mol
InChI Key: WJQZZLQMLJPKQH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylphenol is a compound of interest in the field of organic chemistry due to its unique chemical structure and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives similar to 2,4-Dichloro-6-methylphenol involves acid-catalyzed condensation reactions, as demonstrated by the synthesis of bisphenols from dichlorophenol and formaldehyde, highlighting the potential methodologies for synthesizing chlorinated phenolic compounds (Ferguson et al., 1989).

Molecular Structure Analysis

Studies on compounds structurally related to 2,4-Dichloro-6-methylphenol, such as Schiff bases derived from chlorophenols, provide insight into the molecular structure, showcasing the importance of X-ray crystallography and spectroscopic methods in determining the conformation and electronic structure of chlorinated phenolic compounds (Yıldırım et al., 2016).

Chemical Reactions and Properties

The chlorination and nitration reactions involving chlorophenols illustrate the chemical reactivity of such compounds, providing a basis for understanding the chemical properties of 2,4-Dichloro-6-methylphenol. These reactions are crucial for further functionalization and application of the compound in synthetic chemistry (Ran & Pittman, 1993).

Physical Properties Analysis

While specific studies on the physical properties of 2,4-Dichloro-6-methylphenol are not directly available, research on similar compounds can provide insights into solubility, melting points, and crystalline structure, which are important for handling and application in chemical syntheses (Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of chlorinated phenols, including 2,4-Dichloro-6-methylphenol, involve their behavior in electrophilic substitution reactions, oxidation, and their role as intermediates in the synthesis of more complex molecules. The chemical stability, reactivity towards different reagents, and potential for participating in catalytic cycles are highlighted in studies focusing on similar chlorophenolic compounds (Hartshorn et al., 1986).

Scientific Research Applications

  • Synthesis and Analysis :

    • Ran and Pittman (1993) described a practical synthesis method for a compound closely related to 2,4-Dichloro-6-methylphenol (Ran & Pittman, 1993).
    • Capone et al. (2010) identified 2,4-Dichloro-6-methylphenol as a cause of taints and off-flavours in wines, highlighting its impact on food and beverage quality (Capone et al., 2010).
  • Environmental Impact and Detection :

    • Castillo, Puig, and Barceló (1997) focused on the determination of phenolic compounds, including 2,4-Dichloro-6-methylphenol, in water and industrial effluents, emphasizing its environmental relevance (Castillo et al., 1997).
    • Chiron, Minero, and Vione (2007) detected 2,4-Dichloro-6-methylphenol in the Rhone River Delta, France, demonstrating its occurrence in natural water bodies (Chiron et al., 2007).
  • Toxicology and Health Implications :

    • Chen et al. (2016) studied the anti-androgenic activity of a derivative of 2,4-Dichloro-6-methylphenol in fish, showing its endocrine-disrupting potential (Chen et al., 2016).
    • Heng, Ong, and Nath (1996) investigated the genotoxicity of a compound closely related to 2,4-Dichloro-6-methylphenol, providing insights into its potential health hazards (Heng et al., 1996).
  • Analytical Chemistry Applications :

    • Alonso et al. (1998) developed methods for extracting and detecting phenolic compounds, including 2,4-Dichloro-6-methylphenol, in soil samples (Alonso et al., 1998).
    • Bing (2011) enhanced the detection of phenolic compounds, including 2,4-Dichloro-6-methylphenol, using high-field asymmetric waveform ion mobility spectrometry (Bing, 2011).

Safety And Hazards

“2,4-Dichloro-6-methylphenol” is considered hazardous . It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

2,4-dichloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQZZLQMLJPKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061790
Record name 4,6-Dichloro-o-cresol
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylphenol

CAS RN

1570-65-6
Record name 2,4-Dichloro-6-methylphenol
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Record name 2,4-Dichloro-6-methylphenol
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Record name 2,4-Dichloro-6-methylphenol
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Record name 4,6-Dichloro-o-cresol
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Record name 4,6-DICHLORO-O-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
YY Wigfield, M Lanouette - Journal of the Association of Official …, 1988 - academic.oup.com
Fifteen samples of technical 4-chloro-2-methylphenoxy acetic acid (MCPA) from 6 manufacturers were analyzed for the presence of 13 different phenolic impurities. Reverse-phase …
Number of citations: 1 academic.oup.com
Ľ Bystrický - Chem. zvesti, 1981 - chemicalpapers.com
A gas-liquid chromatographic method is presented f or direct determination of 4-chloro-2-methylphenol, 6-chloro-2-methylphenol, 2, 4-dichloro--6-methylphenol, and 2-methylphenol in …
Number of citations: 1 www.chemicalpapers.com
MP Hartshorn, RJ Martyn… - Australian journal of …, 1984 - CSIRO Publishing
Chlorination of 4-chloro-2-methyl-6-nitrophenol (4) with chlorine in acetic acid containing concentrated hydrochloric acid gives the epimeric acyclic carboxylic acids (6) and (7). The …
Number of citations: 1 www.publish.csiro.au
GS Ward, PR Parrish, RA Rigby - Journal of Toxicology and …, 1981 - Taylor & Francis
Flow‐through, acute (96‐h), and early life stage (28‐d after hatch) toxicity tests were performed with eight chemicals on a saltwater fish, sheepshead minnows (Cyprinodon variegatus). …
Number of citations: 45 www.tandfonline.com
AH Zheng, JY Long, XH Zeng… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound C20H21Cl2N2O2S, the thienopyrimidine ring system is essentially planar. The crystal packing is stabilized by van der Waals forces and by an intermolecular C—H…
Number of citations: 5 scripts.iucr.org
M Mochizuki, T Kojima, K Kobayashi, E Kotani… - Bioorganic & Medicinal …, 2017 - Elsevier
Compound 1 exhibits potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF 1 ) receptor (IC 50 = 9.5 nM) and in vitro antagonistic activity (IC 50 = 88 nM) but is …
Number of citations: 5 www.sciencedirect.com
C Meinert, E Schymanski, E Küster, R Kühne… - … Science and Pollution …, 2010 - Springer
Background, aim and scope The importance of groundwater for human life cannot be overemphasised. Besides fulfilling essential ecological functions, it is a major source of drinking …
Number of citations: 33 link.springer.com
J Folke - Journal of High Resolution Chromatography, 1984 - Wiley Online Library
The environmentally hazardous organic substances in the waste water from the manufacture of chlorophenoxyalkanoic acids have been identified and semiquantified before and after …
PG Nielsen - Chromatographia, 1984 - Springer
The analytical use of absorption chromatography using Sep-pak C 18 cartridges for the determination of trace amounts of lower chlorinated chlorophenols and chlorocresols in complex …
Number of citations: 22 link.springer.com
M Ashfaq, A Ali, MN Tahir, M Khalid, MA Assiri… - Chemical Physics …, 2022 - Elsevier
Herein, two crystalline schiff bases: (E)-2,4-dibromo-6-(((3,4-dichlorophenyl)imino)methyl)phenol (DCBA) and (E)-2,4-dichloro-6-(((2,4,5-trichlorophenyl)imino)methyl)phenol(TCCA) …
Number of citations: 16 www.sciencedirect.com

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